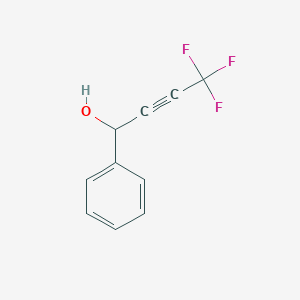

4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol

Description

Contextualization of Propargylic Alcohols in Synthetic Organic Chemistry

Propargylic alcohols are valued as bifunctional synthons in organic chemistry, possessing both an alkyne and a hydroxyl group. researchgate.netrawsource.com This dual functionality allows for a wide range of chemical transformations, including substitutions, rearrangements, additions, and cyclization reactions. researchgate.netwikipedia.org They are readily prepared from terminal alkynes and carbonyl compounds, making them accessible starting materials. acs.org Their ability to participate in the construction of diverse carbocyclic and heterocyclic systems makes them fundamental building blocks for synthesizing complex organic molecules, including natural products and biologically active compounds. researchgate.netrsc.org

Overview of 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol within the Fluorinated Propargylic Alcohol Class

This compound is a specific member of the α-hydroxytrifluoromethyl propargylic alcohol family. It embodies the key structural features of this class: a phenyl ring, a hydroxyl group, a carbon-carbon triple bond, and a terminal trifluoromethyl group. This particular arrangement of functional groups makes it a chiral building block of significant interest. The presence of the trifluoromethyl group adjacent to the alkyne and the hydroxyl-bearing carbon creates a unique electronic environment that influences its reactivity and makes it a valuable precursor for synthesizing a variety of more complex fluorinated organic structures. The development of synthetic methods to access such compounds in enantiomerically pure forms is an active area of research, highlighting their importance. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-1-phenylbut-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKZUTBIBVPCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Pathways

Key Synthetic Routes to this compound

The primary and most direct method for synthesizing this compound involves the nucleophilic addition of a trifluoromethylacetylide equivalent to benzaldehyde (B42025). A common approach utilizes 3,3,3-trifluoropropyne, which is first deprotonated with a strong base, such as an alkyl lithium reagent (e.g., n-butyllithium), to generate the corresponding lithium trifluoromethylacetylide. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of benzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired racemic this compound.

Asymmetric synthesis, which produces a specific enantiomer, is highly desirable and has been a focus of significant research. Catalytic enantioselective methods often involve the use of a zinc reagent, like diethylzinc (B1219324) (Et₂Zn), in conjunction with a chiral ligand. For instance, chiral amino alcohols derived from natural sources can be used to direct the addition of the trifluoromethylalkyne to the aldehyde, yielding the propargylic alcohol with high enantiomeric excess. nih.gov

Synthesis from Trifluoromethylated Alkyne Synthons

Mechanistic Insights into the Formation of the Trifluoromethylated Propargylic Alcohol

The fundamental mechanism for the formation of this compound is a nucleophilic addition reaction.

Base-Mediated Pathway: In the stoichiometric base-mediated pathway, a strong base abstracts the acidic terminal proton of 3,3,3-trifluoropropyne, forming a trifluoromethylacetylide anion. This anion acts as a potent carbon nucleophile. The subsequent step is the attack of this nucleophile on the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate, a lithium alkoxide. The final step is the protonation of this alkoxide during an acidic or aqueous workup to afford the final alcohol product.

Asymmetric Catalysis: In catalytic asymmetric syntheses using zinc and a chiral ligand, a more complex, organized transition state is involved. The chiral ligand and the zinc metal form a chiral complex. Both the aldehyde and the alkyne coordinate to this complex. This coordination pre-organizes the reactants in a specific three-dimensional arrangement, such that the trifluoromethylalkyne preferentially attacks one face of the aldehyde carbonyl. This facial selectivity, dictated by the chirality of the catalyst, leads to the formation of one enantiomer of the product in excess.

Reactivity and Transformational Chemistry of 4,4,4 Trifluoro 1 Phenylbut 2 Yn 1 Ol

Oxidative Transformations

The secondary alcohol group in 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol is amenable to oxidation, providing access to valuable trifluoromethylated ynones. These products are potent electrophiles due to the combined electron-withdrawing effects of the trifluoromethyl group and the ketone.

The oxidation of this compound to its corresponding ynone, 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one, can be achieved efficiently using activated manganese dioxide (MnO₂). nih.govbeilstein-journals.org Research has shown that this conversion proceeds smoothly, although reaction conditions are crucial for a clean and high-yielding process. nih.gov

A successful procedure involves adding the alcohol to a suspension of MnO₂ in a solvent like dichloromethane (B109758) (CH₂Cl₂) at 0 °C, followed by gradual warming to room temperature. nih.govbeilstein-journals.org This method leads to a complete conversion within a few hours. nih.gov It was noted that initiating the reaction at a low temperature is important for achieving a clean transformation. nih.gov The resulting ynone is often unstable on silica (B1680970) gel, necessitating its use in subsequent steps without purification by column chromatography. nih.govbeilstein-journals.org The yield is typically determined by ¹⁹F NMR spectroscopy due to this instability. nih.gov This oxidative method is particularly effective for substrates with aromatic residues like the phenyl group in the title compound. nih.gov

Table 1: Oxidation of Substituted Propargylic Alcohols using MnO₂ nih.gov

Illustrates the conversion rates of various propargylic alcohols to their corresponding ynones as determined by ¹⁹F NMR spectroscopy.

| Substrate (Alcohol) | Reaction Time (h) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| This compound | 4 | rt | 95 |

| 1-(4-Chlorophenyl)-4,4,4-trifluorobut-2-yn-1-ol | 2 | rt | 100 |

| 1-(4-Bromophenyl)-4,4,4-trifluorobut-2-yn-1-ol | 2 | rt | 58 |

| 4,4,4-Trifluoro-1-(p-tolyl)but-2-yn-1-ol | 4 | rt | 100 |

Rearrangement Reactions

The structural framework of this compound and its derivatives allows for several mechanistically distinct rearrangement reactions, leading to diverse molecular architectures.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org For a secondary internal propargyl alcohol like this compound, this rearrangement would yield an α,β-unsaturated ketone.

The reaction mechanism involves three primary steps:

Protonation: The reaction begins with the rapid protonation of the alcohol's hydroxyl group by a strong acid. wikipedia.org

1,3-Shift: This is followed by the rate-determining step, a 1,3-hydroxyl group shift, which forms an allene (B1206475) intermediate. wikipedia.org

Tautomerization: The final step is a keto-enol tautomerization of the allene, followed by deprotonation to yield the stable α,β-unsaturated ketone. wikipedia.org

Applying this to this compound, the expected product would be (E/Z)-1,1,1-Trifluoro-4-phenylbut-3-en-2-one. The use of milder catalysts, such as transition metal-based or Lewis acids, can offer better control and stereoselectivity over traditional strong acid catalysts. wikipedia.org

The Payne rearrangement is the base-catalyzed isomerization of a 2,3-epoxy alcohol to its isomeric 1,2-epoxy alcohol, proceeding with an inversion of configuration at the carbon center. wikipedia.org This rearrangement is not a direct transformation of this compound itself, but rather of its epoxidized derivatives (epoxols).

Starting from the parent alkynol, reduction of the alkyne would yield an allylic alcohol, which can then be epoxidized to a 2,3-epoxy alcohol. This trifluoromethyl-substituted epoxol can then undergo the Payne rearrangement. The mechanism involves the deprotonation of the hydroxyl group under basic conditions. The resulting alkoxide then performs an intramolecular nucleophilic attack on the adjacent epoxide carbon, opening the ring and forming a new epoxide at a different position. wikipedia.org This equilibrium can be driven towards one isomer by trapping it in a subsequent reaction. wikipedia.org

Nucleophilic Addition Reactions

The electron-withdrawing trifluoromethyl group makes the ynone derived from this compound a highly reactive substrate for nucleophilic additions.

As established, the oxidation of this compound yields 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one. This ynone is a powerful Michael acceptor due to the presence of two strongly electron-withdrawing groups, which create a highly electrophilic system. nih.gov This high electrophilicity makes it an excellent substrate for conjugate addition reactions with various nucleophiles. nih.gov

For instance, the reaction of 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one with N-nucleophiles like guanidine (B92328) hydrochloride in the presence of a base leads to the formation of trifluoromethylated pyrimidines. beilstein-journals.org This transformation highlights the utility of the ynone as a key intermediate in the synthesis of complex heterocyclic compounds. nih.govbeilstein-journals.org Similarly, O-nucleophiles can also participate in conjugate additions, expanding the synthetic utility of this class of compounds. nih.gov

Conjugate Additions to Derived Trifluoromethyl Ynones

Michael Additions with Carbon Nucleophiles

The electron-withdrawing nature of the trifluoromethyl group in conjunction with the acetylenic system in this compound makes the alkyne susceptible to nucleophilic attack. While direct studies on this specific alcohol are limited, the reactivity can be inferred from similar systems like benzoyl(trifluoromethyl)acetylene. The addition of carbon nucleophiles to such polarized alkynes can proceed via Michael or anti-Michael pathways. researchgate.net For instance, the reaction of related trifluoromethyl-ynones with nucleophiles demonstrates the principle of conjugate addition.

In a related context, the addition of phosphines, a type of soft carbon-centered nucleophile, to electron-deficient π-systems is a well-established process. This phospha-Michael addition is a key step in many catalytic reactions and proceeds readily with various Michael acceptors. The reactivity is influenced by both the electronic properties of the phosphine (B1218219) and the Michael acceptor.

Additions with Heteroatom Nucleophiles (e.g., Alcohols, Amines)

The reaction of this compound with heteroatom nucleophiles is a key transformation for synthesizing a variety of fluorinated compounds. The strong electrophilicity of the alkyne, enhanced by the CF3 group, facilitates the addition of nucleophiles such as alcohols and amines.

A notable example involves the aza-Michael addition, which can proceed with trifluoromethylated electrophiles without the need for a catalyst or solvent. nih.gov This highlights the intrinsic reactivity of the trifluoromethylated alkyne system. Furthermore, propargyl alcohols, including trifluoromethylated variants, react with alcohols and amines in the presence of catalysts to form valuable intermediates. For instance, the reaction of propargyl alcohols with alcohols, amines, and other heterocycles can be catalyzed by p-nitrobenzenesulfonic acid (p-NBSA) without the need for metal catalysts.

Research on o-hydroxyphenyl propargyl alcohols has shown that they can undergo a metal-free conjugate addition with nucleophiles like sodium sulfonylates and benzotriazoles. nih.gov This reaction proceeds through a putative o-quinone methide intermediate formed by dehydration of the starting alcohol, followed by a Michael addition. nih.gov

Cyclization and Annulation Reactions

The dual functionality of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic alkyne, makes it an ideal substrate for cyclization reactions. The intramolecular 5-exo-dig cyclization is a particularly favored pathway for forming five-membered heterocyclic systems.

Intramolecular 5-exo-dig Cyclization to Heterocyclic Systems

The intramolecular cyclization of functionalized alkynes is a powerful tool for constructing heterocyclic scaffolds. The 5-exo-dig pathway is generally favored according to Baldwin's rules and is often employed in the synthesis of furans, indolines, and other five-membered rings.

Formation of Trifluoromethylated Benzofurans

The synthesis of trifluoromethylated benzofurans can be efficiently achieved from trifluoromethyl propargyl alcohols. One method involves a silver-catalyzed annulation reaction with phenols. libretexts.org This process is believed to proceed through a cascade of Friedel-Crafts propargylation, a Michael-type addition, and a 1,3-H shift. libretexts.org Another approach utilizes a gold-catalyzed cycloisomerization of o-alkynyl phenols in the presence of an alcohol or acid to yield benzofuran-3(2H)-ones. organic-chemistry.org A metal-free alternative involves the direct treatment of benzofurans with alcohols or acids. organic-chemistry.org

The following table summarizes representative examples of benzofuran (B130515) synthesis from related propargyl alcohols.

| Starting Phenol | Propargyl Alcohol Substrate | Catalyst/Conditions | Product | Yield | Reference |

| Phenol | 1-Phenyl-4,4,4-trifluorobut-2-yn-1-ol | AgNTf2 | 2-(1-Phenyl-2,2,2-trifluoroethyl)benzofuran | 75% | libretexts.org |

| 4-Methoxyphenol | 1-Phenyl-4,4,4-trifluorobut-2-yn-1-ol | AgNTf2 | 5-Methoxy-2-(1-phenyl-2,2,2-trifluoroethyl)benzofuran | 82% | libretexts.org |

| 2-Naphthol | 1-Phenyl-4,4,4-trifluorobut-2-yn-1-ol | AgNTf2 | 2-(1-Phenyl-2,2,2-trifluoroethyl)naphtho[2,1-b]furan | 71% | libretexts.org |

| o-Ethynylphenol | Methanol | Ph3PAuCl, Selectfluor, TfOH | 2-Methoxy-2-methylbenzofuran-3(2H)-one | 78% | organic-chemistry.org |

Synthesis of Trifluoromethylated Indolines

Trifluoromethylated indolines and their oxidized indole (B1671886) counterparts are important heterocyclic motifs in medicinal chemistry. The synthesis of 2-(trifluoromethyl)indoles can be accomplished from 2-alkynylanilines using a domino trifluoromethylation/cyclization strategy with the fluoroform-derived CuCF3 reagent. nih.gov The reaction proceeds efficiently, and the substitution on the aniline (B41778) ring can influence the reaction yield. nih.gov

Palladium-catalyzed reactions also provide a powerful route to trifluoromethyl-substituted indolines. A highly diastereoselective synthesis has been reported involving the reaction of propargylic analogues with sulfur ylides under copper catalysis to furnish alkynyl indolines. rsc.org

Below is a table showing examples of trifluoromethylated indole synthesis.

| 2-Alkynylaniline Substrate | Conditions | Product | Yield | Reference |

| N-Tosyl-2-(phenylethynyl)aniline | CuCF3, TMEDA, DMF | 2-(Trifluoromethyl)-3-phenylindole | 85% | nih.gov |

| N-Tosyl-2-ethynylaniline | CuCF3, TMEDA, DMF | 2-(Trifluoromethyl)indole | 92% | nih.gov |

| N-Mesyl-2-(4-methoxyphenylethynyl)aniline | CuCF3, TMEDA, DMF | 5-Methoxy-2-(trifluoromethyl)-3-(4-methoxyphenyl)indole | 88% | nih.gov |

Generation of Trifluoromethylated Benzothiophenes

The synthesis of trifluoromethylated benzothiophenes can be achieved through the cyclization of suitably functionalized alkynes. A catalyst-free, three-component domino reaction in water has been developed for the synthesis of benzothiophene-fused pyrrolidones that incorporate a trifluoromethyl group. rsc.org This method is noted for its environmental friendliness and operational simplicity. rsc.org

Gold-catalyzed cyclization of 2-alkynyl thioanisoles provides an efficient route to 2-substituted benzo[b]thiophenes. This reaction demonstrates broad substrate scope, accommodating various electronic and steric properties. Palladium catalysis has also been employed for the synthesis of fluorinated benzothiophene (B83047) frameworks through the cyclization of o-(fluorovinyl)phenyl-substituted thiophenes. researchgate.net

The table below presents examples of benzothiophene synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |

| 2-Aminobenzothiophene | Benzaldehyde (B42025) | 3,3,3-Trifluoro-1-phenylpropane-1,2-dione | Water, rt | Benzothiophene-fused pyrrolidone derivative | 95% | rsc.org |

| 2-Alkynyl thioanisole | - | - | [IPrAuOH], AgOTf, DCE | 2-Substituted benzo[b]thiophene | 90% | |

| o-(F-vinyl)phenylthiophene | - | - | Pd(OAc)2, P(o-tol)3, Ag2CO3 | Fluorinated benzothiophene | 78% | researchgate.net |

Acid-Mediated Cyclizations to Aromatic and Heteroaromatic Compounds (e.g., Phenols, Pyrimidines)

The strategic placement of functional groups in this compound allows for its potential use as a precursor in the synthesis of complex aromatic and heteroaromatic structures through acid-mediated cyclizations.

Phenols: While direct acid-catalyzed cyclization of propargylic alcohols to simple phenols is not a standard transformation, related reactions can lead to substituted phenolic structures. For instance, zeolite-promoted cyclization of certain 1,1,3-trisubstituted propargyl alcohols with phenols can yield indenols. thieme-connect.com This suggests that under specific acidic conditions, intramolecular reactions or intermolecular reactions with phenolic partners could be explored.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine-containing reagent like guanidine or urea (B33335). researchgate.netnih.gov Propargylic alcohols can be precursors to the necessary dicarbonyl synthons. Gold-catalyzed reactions of propargylic alcohols with 3-aminobenzo[d]isoxazoles are known to produce functionalized pyrimidines. researchgate.net Furthermore, historical methods show that beta-alkoxyacrolein acetals condense with guanidine salts in acidic media to yield 2-aminopyrimidines. google.com Given that hydration of the alkyne in this compound would generate a β-hydroxy ketone, this intermediate could potentially undergo further transformations and cyclization with urea or guanidine to form a trifluoromethyl-substituted pyrimidine (B1678525) ring.

Functional Group Interconversions of the Alcohol Moiety

The secondary alcohol group in this compound is a key site for synthetic modification. Standard organic transformations can be applied to convert this hydroxyl group into other important functionalities, thereby expanding the synthetic utility of the molecule.

Common interconversions for secondary alcohols include:

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one. This transformation provides access to a trifluoromethylated enone, a valuable building block in its own right.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions would produce the corresponding propargylic esters. These esters are notable for their ability to undergo further rearrangements, such as thieme-connect.comthieme-connect.com-sigmatropic (Meyer-Schuster) or thieme-connect.comorganic-chemistry.org-sigmatropic rearrangements, and can be key intermediates in gold-catalyzed transformations. rsc.org

Etherification: Conversion of the alcohol to an ether can be achieved under various conditions, such as the Williamson ether synthesis, providing access to a different class of derivatives.

Halogenation: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using standard reagents (e.g., SOCl₂, PBr₃). This converts the alcohol into a propargylic halide, a reactive electrophile for substitution reactions.

These interconversions allow for the strategic modification of the molecule, enabling its use in a wider array of subsequent chemical reactions.

Catalyzed Reaction Pathways

Gold catalysts, known for their high alkynophilicity, are effective in activating the carbon-carbon triple bond of this compound for various transformations. acs.org Gold(I) catalysis can initiate cascade reactions, often starting with the rearrangement of a propargylic alcohol or its ester derivative. rsc.orgmonash.edu

For instance, gold catalysis can promote the cyclization of enynes or related structures. researchgate.netrsc.org A proposed pathway for the transformation of this compound could involve an initial intramolecular reaction, especially if an appropriate nucleophile is present within the molecule. Alternatively, intermolecular reactions with external nucleophiles are common. Gold(I) catalysis on N-protected 5-aminopent-2-yn-1-ols, for example, leads to the synthesis of N-protected pyrroles through an allene oxide intermediate, showcasing a pathway where the alcohol's oxygen participates in the reaction. acs.org While specific studies on this compound are limited, the established reactivity of similar propargylic alcohols suggests its potential in gold-catalyzed cyclizations and nucleophilic additions.

Silver catalysts are proficient in promoting multicomponent reactions involving alkynes. A prominent example is the A³-coupling (Aldehyde-Alkyne-Amine), which synthesizes propargylic amines. nih.gov In this reaction, a silver salt, such as silver iodide (AgI), catalyzes the coupling of an aldehyde, a terminal alkyne, and an amine. organic-chemistry.orgresearchgate.net The mechanism is thought to involve the in-situ formation of a silver acetylide, which then attacks an iminium ion generated from the aldehyde and amine. organic-chemistry.org

This compound can serve as the alkyne component in such reactions. The general scheme for the A³-coupling is presented below. This reaction is atom-economical and can often be performed in environmentally benign solvents like water. organic-chemistry.orgrsc.org The trifluoromethyl group in the substrate may influence the reactivity and electronic properties of the alkyne, potentially affecting reaction rates and yields.

Table 1: Proposed Silver-Catalyzed A³-Coupling Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|

A significant application of trifluoromethyl-substituted propargylic alcohols like this compound is in enantioselective transformations. Research has demonstrated a dual catalytic system, combining a photoredox catalyst with a chiral diruthenium complex, for the enantioselective propargylic alkylation of these alcohols. organic-chemistry.orgnih.gov

In this system, an iridium-based photoredox catalyst generates alkyl radicals from 4-alkyl-1,4-dihydropyridines under visible light irradiation. organic-chemistry.org Concurrently, the chiral thiolate-bridged diruthenium complex activates the propargylic alcohol. The diruthenium center then traps the alkyl radical and facilitates its enantioselective addition to the propargylic position, leading to products with a high degree of enantioselectivity. nih.gov This method is effective for creating quaternary stereogenic centers. The reaction has been successfully applied to a range of 1,1,1-trifluoro-2-aryl-but-3-yn-2-ol derivatives, showcasing its tolerance for various substituents on the phenyl ring. nih.gov

Table 2: Diruthenium-Catalyzed Enantioselective Propargylic Alkylation of Related Substrates

| Propargylic Alcohol Substrate (Aryl Group) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 4-Methylphenyl | 81 | 90 |

| 4-Methoxyphenyl | 71 | 91 |

| 4-Fluorophenyl | 77 | 94 |

| 4-Chlorophenyl | 74 | 90 |

| 4-(Trifluoromethyl)phenyl | 83 | 93 |

| 3-Fluorophenyl | 72 | 91 |

Data sourced from studies on 1,1,1-trifluoro-2-aryl-but-3-yn-2-ol derivatives reacting with an ethyl-substituted dihydropyridine (B1217469) derivative. nih.gov

Platinum-catalyzed hydrosilylation is a fundamental method for the synthesis of vinylsilanes from alkynes. mdpi.com This reaction involves the addition of a silicon-hydrogen (Si-H) bond across the carbon-carbon triple bond. For propargylic alcohols like this compound, this transformation is highly regioselective and stereoselective.

Using platinum catalysts, such as a combination of PtCl₂ and a bulky phosphine ligand like XPhos, the hydrosilylation of propargylic alcohols typically yields the (E)-β-isomer as the major product. nih.govrsc.orgqub.ac.uk This means the silyl (B83357) group adds to the carbon atom beta to the alcohol, and the addition occurs with syn-stereochemistry, resulting in an E-alkene geometry. researchgate.net This reaction is highly tolerant of various functional groups and can be performed with low catalyst loadings. qub.ac.ukresearchgate.net

Table 3: Expected Products from Platinum-Catalyzed Hydrosilylation

| Alkyne Substrate | Silane Reagent | Catalyst System | Major Product (Regioisomer) | Stereochemistry |

|---|

This selective transformation provides access to functionalized vinylsilanes, which are versatile intermediates for further synthetic manipulations, including cross-coupling reactions like the Denmark-Hiyama coupling. nih.gov

Palladium-Catalyzed Reactions

The reactivity of this compound in palladium-catalyzed transformations is a subject of significant interest, leading to the formation of complex heterocyclic structures. Research in this area has particularly focused on the synthesis of trifluoromethyl-substituted furans, which are valuable scaffolds in medicinal chemistry and materials science.

A notable application of this compound is in the one-pot synthesis of 2-aryl-4-trifluoromethylfurans. This transformation is achieved through a palladium-catalyzed reaction with terminal alkynes. The process involves the coupling of the propargyl alcohol with an alkyne to form a key intermediate, which then undergoes cyclization to yield the furan (B31954) ring system.

The reaction conditions for this synthesis have been optimized to achieve high yields. A typical catalytic system involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an acid additive. Studies have shown that trifluoroacetic acid (TFA) is a particularly effective additive for this transformation. The choice of solvent and temperature also plays a crucial role in the reaction's success.

The scope of the reaction has been explored with various substituted 1-aryl-4,4,4-trifluorobut-2-yn-1-ols and different terminal alkynes, demonstrating the versatility of this method for creating a library of substituted trifluoromethylfurans.

Detailed Research Findings

The palladium-catalyzed synthesis of 2,5-diphenyl-4-(trifluoromethyl)furan from this compound and phenylacetylene (B144264) serves as a representative example of this methodology. The reaction proceeds efficiently under optimized conditions, showcasing the utility of palladium catalysis in constructing these complex heterocyclic systems.

Below are interactive data tables summarizing the key parameters and results from relevant studies.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,5-diphenyl-4-(trifluoromethyl)furan

| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | TsOH·H₂O (1.0) | DCM | Room Temp | 16 |

| 2 | Pd(OAc)₂ (10) | AcOH (1.0) | DCM | Room Temp | 0 |

| 3 | Pd(OAc)₂ (10) | PivOH (1.0) | DCM | Room Temp | 0 |

| 4 | Pd(OAc)₂ (10) | TFA (1.0) | DCM | Room Temp | 67 |

| 5 | Pd(OAc)₂ (10) | TFA (3.0) | DCM | Room Temp | 83 |

| 6 | PdCl₂ (10) | TFA (3.0) | DCM | Room Temp | 54 |

| 7 | - | TFA (3.0) | DCM | Room Temp | 0 |

Data sourced from studies on the palladium-catalyzed synthesis of trifluoromethylated furans.

Table 2: Substrate Scope for the Palladium-Catalyzed Synthesis of 2-Aryl-4-trifluoromethylfurans

| Entry | Aryl Group on Propargyl Alcohol | Alkyne | Product | Yield (%) |

| 1 | Phenyl | Phenylacetylene | 2,5-Diphenyl-4-(trifluoromethyl)furan | 83 |

| 2 | 4-Methylphenyl | Phenylacetylene | 2-Phenyl-5-(p-tolyl)-4-(trifluoromethyl)furan | 75 |

| 3 | 4-Methoxyphenyl | Phenylacetylene | 5-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)furan | 78 |

| 4 | 4-Chlorophenyl | Phenylacetylene | 5-(4-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)furan | 65 |

| 5 | Phenyl | 1-Octyne | 2-Hexyl-5-phenyl-4-(trifluoromethyl)furan | 72 |

This table represents a selection of substrates and yields from research on the palladium-catalyzed synthesis of substituted furans.

The mechanistic pathway is proposed to involve the coordination of the palladium catalyst to the alkyne, followed by an oxidative addition and subsequent cyclization. The acid additive is believed to facilitate the key protonolysis and reductive elimination steps, leading to the formation of the furan product and regeneration of the active palladium catalyst.

Mechanistic Investigations of Chemical Transformations Involving 4,4,4 Trifluoro 1 Phenylbut 2 Yn 1 Ol

Elucidation of Reaction Pathways and Transition States

Understanding the intricate pathways and fleeting transition states is fundamental to controlling the outcomes of chemical reactions. For transformations involving 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol, researchers have employed computational and experimental methods to map these complex processes.

Cyclization reactions are pivotal in organic synthesis for constructing ring systems. In the context of trifluoromethylated propargyl alcohols, gold-catalyzed cyclizations are particularly prominent. For instance, the reaction of propargyl alcohols with 1,3-dicarbonyl compounds can be directed toward different products by selecting the appropriate gold catalyst and reaction conditions. doi.org

A proposed mechanism for the gold-catalyzed cycloisomerization of trifluoromethylated allenols, which can be formed from propargyl alcohols, suggests that the reaction proceeds through several key steps. rsc.org The cycle typically begins with the coordination of the gold(I) catalyst to the allene (B1206475). This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated allene system. The subsequent step, often identified as the rate-determining step, is the protodeauration of the resulting σ-gold intermediate to yield the final dihydrofuran product and regenerate the active gold catalyst. rsc.org However, the presence of a CF3 group can alter the rate-limiting step to the initial π-complex formation. rsc.org

In the synthesis of trifluoromethyl-substituted pyrazoles, a Brønsted acid-catalyzed [4+2] cycloaddition/deMayo-type ring-expansion cascade has been utilized. nih.gov This process involves the reaction of donor-acceptor cyclobutenes with benzopyrylium ions, leading to highly functionalized products with excellent yields and selectivities. nih.gov

The Payne rearrangement is an isomerization of 2,3-epoxy alcohols to 1,2-epoxy alcohols under basic conditions, proceeding with an inversion of configuration. wikipedia.orgorganicreactions.org The fundamental mechanism involves the deprotonation of the alcohol, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the adjacent epoxide carbon. wikipedia.orguomustansiriyah.edu.iq This process is reversible, and the equilibrium can be influenced by various factors. organicreactions.org

While specific studies on the Payne rearrangement of an epoxide derived directly from this compound are not detailed in the provided results, the principles of the rearrangement are well-established. The presence of a bulky or electron-withdrawing group like trifluoromethyl would be expected to influence the rate and equilibrium position of the rearrangement. The electron-withdrawing nature of the CF3 group could affect the acidity of the alcohol and the electrophilicity of the epoxide carbons.

Related rearrangements of propargyl alcohols, such as the Meyer-Schuster rearrangement, are also common and often catalyzed by transition metals like gold. doi.orgnih.gov These rearrangements proceed through different intermediates but highlight the propensity of propargylic systems to undergo structural reorganization.

Metal-catalyzed reactions are central to modern organic synthesis, and understanding their catalytic cycles is crucial for optimization. Gold and ruthenium catalysts are frequently used in transformations of propargyl alcohols. doi.orgnih.govacs.org

In gold-catalyzed reactions, the cycle often starts with the activation of the alkyne by the soft, π-acidic gold(I) catalyst. doi.org For example, in a fluoroarylation reaction to form multi-substituted trifluoromethyl alkenes, a proposed mechanism involves the oxidative addition of an aryldiazonium salt to a Au(I) catalyst to form an Ar-Au(III) species. semanticscholar.orgrsc.orgnih.govresearchgate.net This is followed by coordination of an allene, nucleophilic attack by fluoride, and finally, reductive elimination to give the product and regenerate the Au(I) catalyst. semanticscholar.orgrsc.orgnih.govresearchgate.net

A general catalytic cycle for the gold-catalyzed reaction of a propargyl alcohol with a nucleophile can be described as follows:

Coordination: The gold(I) catalyst coordinates to the alkyne moiety of the propargyl alcohol.

Activation/Carbocation Formation: This coordination activates the propargylic system, often leading to the formation of a carbocationic intermediate. doi.org

Nucleophilic Attack: The nucleophile attacks the carbocation.

Product Formation & Catalyst Regeneration: The resulting intermediate evolves to the final product, releasing the gold catalyst to re-enter the cycle.

The table below illustrates a simplified catalytic cycle for a gold-catalyzed transformation.

| Step | Description | Intermediate Species |

| 1 | Catalyst-Substrate Coordination | [Au(I)-alkyne complex] |

| 2 | Activation/Ionization | [Gold-vinylidene/carbocation] |

| 3 | Nucleophilic Attack | [Product-Au(I) complex] |

| 4 | Product Release | Product + Regenerated Au(I) |

This is a generalized representation and specific steps can vary.

Density Functional Theory (DFT) studies on ruthenium-catalyzed propargylic substitutions have shown that the reaction proceeds via a ruthenium-allenylidene complex. nih.govacs.org The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on this intermediate. nih.govacs.org

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl (CF3) group exerts a profound influence on the reactivity and selectivity of reactions involving this compound due to its unique electronic and steric properties.

Electronic Effects: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govresearchgate.netmdpi.com This has several consequences:

Increased Electrophilicity: It enhances the electrophilic character of the adjacent alkyne, making it more susceptible to nucleophilic attack. researchgate.net

Modified Acidity: It increases the acidity of the propargylic proton, which can be relevant in base-mediated reactions.

Thermodynamic Driving Force: The formation of a CF3 group can provide a thermodynamic driving force for certain reactions, such as fluoroarylations. semanticscholar.orgrsc.orgnih.govresearchgate.net

Steric and Other Effects:

Stability: The C-F bond is significantly stronger than a C-H bond, imparting high metabolic stability to the CF3 group. mdpi.com

Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can be an important property in various applications. nih.govmdpi.com

Selectivity Control: In cycloaddition reactions, the CF3 group can enhance reactivity without altering the inherent selectivity (e.g., endo/exo selectivity) dictated by other functional groups. researchgate.net In metal-catalyzed reactions, the CF3 group can interact with ligands or other parts of the substrate through non-covalent interactions (e.g., C-F···H bonds), influencing the energy of transition states and thereby enhancing stereoselectivity. nih.gov

The table below summarizes the key properties of the trifluoromethyl group and their impact on reactivity.

| Property | Description | Impact on Reactivity & Selectivity |

| Strong Electron-Withdrawing Nature | Pulls electron density from the molecule. | Increases electrophilicity of adjacent carbons; can act as a thermodynamic driving force. semanticscholar.orgresearchgate.net |

| High Lipophilicity | Increases solubility in non-polar environments. | Affects solubility and transport properties. nih.govmdpi.com |

| Metabolic Stability | Strong C-F bonds resist cleavage. | Enhances the stability of the final product. mdpi.com |

| Steric Bulk | Larger than a hydrogen atom but comparable to a chlorine atom. | Can influence the approach of nucleophiles and the stereochemical outcome of reactions. mdpi.com |

Stereochemical Control and Diastereoselectivity Studies

Achieving high levels of stereochemical control is a primary goal in modern organic synthesis. In reactions involving this compound and related compounds, the stereocenter at the alcohol-bearing carbon and the geometry of newly formed double bonds are of key interest.

DFT calculations have been instrumental in understanding and predicting stereochemical outcomes. For ruthenium-catalyzed asymmetric propargylic substitutions, replacing a methyl group with a trifluoromethyl group at the propargylic position was predicted to lead to higher enantioselectivity. nih.govacs.org This enhancement is attributed to specific interactions between the fluorine atoms of the CF3 group and hydrogen atoms on the catalyst's ligands in the transition state. nih.gov These interactions stabilize the transition state leading to one enantiomer over the other, resulting in a higher enantiomeric excess. nih.gov

In gold-catalyzed fluoroarylation of allenes, high E-selectivity was observed. semanticscholar.org This stereochemical outcome is thought to arise from the minimization of 1,3-allylic strain in the key transition state or intermediate. semanticscholar.orgrsc.org

Furthermore, in Brønsted acid-catalyzed cascade reactions, the chirality of a starting donor-acceptor cyclobutene (B1205218) was fully retained in the final product, demonstrating excellent stereochemical fidelity throughout the multi-step transformation. nih.gov

The study of diastereoselectivity often involves analyzing the relative energies of different transition states leading to different diastereomers. For example, in cyclization reactions, the pre-existing stereocenters in a molecule like this compound can direct the formation of new stereocenters. Theoretical studies on the cyclization of diastereomeric phytosphingosines have shown that the stereochemistry of the starting material is crucial for establishing weak interactions in the transition states, which in turn governs the reaction barrier and outcome. researchgate.net

Applications in Complex Molecule Synthesis and Advanced Material Precursors

Building Block for Trifluoromethylated Heterocycles

The unique structural features of 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol, namely the hydroxyl group, the alkyne, and the trifluoromethyl moiety, make it an excellent starting material for the synthesis of various trifluoromethylated heterocycles. These heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules. nih.govmdpi.com

The synthesis of pyrazoles, a class of nitrogen-containing heterocycles, can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govnih.gov While direct reactions with this compound are not extensively documented in readily available literature, its oxidized derivative, 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, is a well-established precursor for trifluoromethylated pyrazoles. nih.govorganic-chemistry.org The reaction of this diketone with various hydrazines yields highly substituted pyrazoles, often with good regioselectivity. nih.gov

Similarly, trifluoromethyl-substituted furans, which are important structural motifs in numerous bioactive compounds, can be synthesized through various cyclization strategies. researchgate.netnih.gov The Paal-Knorr furan (B31954) synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a common method. organic-chemistry.org Although direct conversion of this compound to a 1,4-dicarbonyl intermediate suitable for this reaction requires multiple steps, the versatility of the starting material allows for such transformations.

The synthesis of trifluoromethylated pyridines is another area where derivatives of this compound can be utilized. nih.gov Cyclocondensation reactions using trifluoromethyl-containing building blocks are a key strategy for constructing the pyridine (B92270) ring. nih.gov For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate, a compound structurally related to the oxidation product of this compound, is a common precursor in the synthesis of trifluoromethylpyridine derivatives.

Precursor for Functionalized Aromatic Systems

Beyond heterocycles, this compound can serve as a precursor for highly functionalized aromatic systems. The presence of the alkyne functionality allows for various cycloaddition and domino reactions to construct carbocyclic aromatic rings.

While specific examples detailing domino reactions of this compound are not prevalent in the searched literature, the general principles of domino reactions involving alkynes are well-established for the synthesis of complex aromatic structures. These reactions offer an efficient way to build molecular complexity in a single step.

Furthermore, the development of methodologies for the synthesis of fluorinated organic molecules via aryne intermediates has gained significant attention. nbinno.com Arynes are highly reactive species that can undergo various cycloaddition reactions to form functionalized aromatic and heterocyclic compounds. While a direct link to this compound as an aryne precursor was not found, the broader context of synthesizing fluorinated aromatics highlights the importance of versatile fluorinated building blocks.

Synthetic Utility in Developing Fluorinated Scaffolds for Chemical Biology

The incorporation of fluorine into biomolecules can significantly enhance their biological activity and metabolic stability. researchgate.netresearchgate.netpsu.edu this compound provides a valuable scaffold for the synthesis of novel fluorinated molecules with potential applications in chemical biology. The combination of the trifluoromethyl group and the phenyl ring in a compact structure allows for the generation of diverse molecular architectures.

Fluorinated scaffolds are crucial in drug design and the development of molecular probes. dntb.gov.uanih.govresearchgate.net The introduction of a trifluoromethyl group can alter the lipophilicity, binding affinity, and metabolic pathways of a molecule. psu.edubeilstein-journals.org The synthetic accessibility of diverse derivatives from this compound makes it an attractive starting point for creating libraries of fluorinated compounds for biological screening.

Preparation of Advanced Intermediates for Fluorine-Containing Compounds

The strategic placement of fluorine atoms in organic molecules is a cornerstone of modern medicinal and materials chemistry. beilstein-journals.orgnih.gov this compound serves as a key advanced intermediate for the synthesis of a variety of other fluorine-containing compounds. Its reactive alkyne and hydroxyl functionalities allow for a wide range of chemical transformations.

For instance, the propargyl alcohol moiety can be converted into other functional groups, leading to a diverse array of trifluoromethylated building blocks. These intermediates can then be used in more complex synthetic sequences to produce pharmaceuticals, agrochemicals, and advanced materials with tailored properties. The trifluoromethyl group often imparts desirable characteristics such as increased thermal stability and altered electronic properties.

Theoretical and Computational Studies on 4,4,4 Trifluoro 1 Phenylbut 2 Yn 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the electronic landscape of a molecule. For 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol, the electronic structure is dominated by the interplay of its constituent functional groups: the phenyl ring, the propargylic alcohol moiety, and the terminal trifluoromethyl (CF₃) group.

The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This has a profound impact on the electron distribution across the molecule. The strong inductive effect of the CF₃ group significantly lowers the energy of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This increased electron affinity of the acceptor unit is a key feature noted in molecules where a CF₃ group is incorporated. nih.gov

Calculations on similar molecules, such as tris{bis(trifluoromethyl)phenyl}boranes, show that the LUMO is often localized on the boron center and the surrounding atoms, and its energy is lowered by the electron-withdrawing CF₃ groups. rsc.org In this compound, the LUMO is expected to have significant contributions from the alkyne and the carbon atom bonded to the CF₃ group, making these sites more susceptible to nucleophilic attack. The phenyl group and the hydroxyl group, in contrast, are electron-donating, which creates a polarized molecule with distinct electron-rich and electron-poor regions.

The Mulliken atomic charges calculated for related structures reveal the extent of this polarization. rsc.org It is anticipated that the carbon atom of the C-OH group would carry a partial positive charge, while the oxygen atom would be partially negative. The carbon atoms of the alkyne would also be influenced, with the carbon atom closer to the CF₃ group experiencing a greater degree of electron deficiency.

Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a powerful tool for mapping the reaction pathways and energy landscapes of chemical transformations. For this compound, reaction mechanisms can be inferred from studies on other propargylic alcohols, particularly in transition-metal-catalyzed reactions. researchgate.netosi.lvmdpi.com

DFT studies on ruthenium-catalyzed propargylic substitution reactions have shown that propargylic alcohols react via a key ruthenium-allenylidene complex intermediate. researchgate.netacs.org The enantioselectivity and reactivity of these reactions are highly dependent on the substituents on the propargylic alcohol. A computational study comparing methyl and trifluoromethyl substituents at the propargylic position found that the CF₃ group has a significant impact on the energy barriers of the transition states. acs.org

The substitution of a methyl group with a trifluoromethyl group was suggested to lead to higher enantioselectivity in certain reactions. acs.org This is attributed to both steric and electronic factors. The electron-withdrawing nature of the CF₃ group can stabilize or destabilize certain transition states, thereby altering the reaction kinetics. For instance, in nucleophilic additions, the increased electrophilicity of the alkyne in the presence of the CF₃ group would likely lower the activation energy for the initial attack.

Theoretical studies on the addition of thiols or alcohols to propargyl cyanamides have detailed a multi-step reaction involving nucleophilic attack, cyclization, and isomerization. osi.lvresearchgate.net While the substrate is different, the principles of nucleophilic attack on an alkyne system are relevant. The presence of the CF₃ group in this compound would make the alkyne more susceptible to such attacks compared to its non-fluorinated analog.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which are essential for compound characterization. For this compound, the predicted spectra would show characteristic signals for each functional group.

¹H NMR: Signals for the phenyl protons, the methine proton (CH-OH), and the hydroxyl proton would be expected. The methine proton would likely be coupled to the hydroxyl proton.

¹³C NMR: Resonances for the phenyl carbons, the two sp-hybridized carbons of the alkyne, the carbinol carbon (C-OH), and the carbon of the CF₃ group (which would appear as a quartet due to C-F coupling) would be anticipated. The strong electron-withdrawing effect of the CF₃ group would cause a significant downfield shift for the adjacent carbon atoms.

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the CF₃ group.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad, around 3300-3400 cm⁻¹), the C≡C stretch (around 2200-2260 cm⁻¹, likely weak), C-F stretches (strong, in the 1000-1200 cm⁻¹ region), and aromatic C-H and C=C stretches would be present.

Conformational analysis is crucial for understanding the three-dimensional structure and reactivity of a molecule. The flexibility of this compound arises from the rotation around the single bonds. The steric bulk of the phenyl and trifluoromethyl groups will play a significant role in determining the preferred conformations. acs.orgresearchgate.net

Studies on sterically hindered molecules containing CF₃ groups have shown that these groups can impose significant kinetic barriers to rotation and can shield reactive centers. rsc.org In this compound, the rotation of the phenyl group and the orientation of the hydroxyl group will be influenced by the steric demands of the CF₃ group. It is likely that the molecule will adopt a staggered conformation to minimize steric strain between the bulky groups. The most stable conformers would be identified by calculating the relative energies of all possible rotational isomers.

Investigations into the Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl group is often used in medicinal chemistry and materials science to modulate the properties of organic molecules. mdpi.com Its electronic and steric effects are distinct from those of a methyl group, its hydrocarbon analogue.

Electronic Effects: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the strong inductive (-I) effect of the three fluorine atoms. This effect is transmitted through the sigma bonds of the molecule, leading to a significant decrease in electron density on adjacent atoms. This property enhances the metabolic stability of molecules by making them less susceptible to oxidative metabolism. mdpi.com The electron-withdrawing nature of the CF₃ group also increases the acidity of nearby protons and the electrophilicity of adjacent carbon atoms.

Steric Effects: The trifluoromethyl group is considerably larger than a hydrogen atom and is often considered a bioisostere for a chlorine atom due to their similar steric demands. mdpi.com However, it is larger than a methyl group. This steric bulk can influence the conformation of a molecule and can shield nearby functional groups from reacting. nih.govrsc.org In the context of catalysis, the steric hindrance of the CF₃ group can play a crucial role in determining the stereochemical outcome of a reaction. acs.orgacs.org

A DFT study on propargylic substitution reactions directly compared the effects of a methyl versus a trifluoromethyl substituent. acs.org The study found that while both substituents influence the structure of the key catalytic intermediate, the trifluoromethyl group leads to different enantioselectivities, underscoring the importance of its unique electronic and steric profile.

The table below summarizes the contrasting properties of the methyl and trifluoromethyl groups, which are central to understanding the unique chemistry of this compound compared to its non-fluorinated or methylated analogs.

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) |

| Electronic Effect | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) |

| Hammett Parameter (σp) | -0.17 | +0.54 |

| Lipophilicity (Hansch π) | +0.56 | +0.88 mdpi.com |

| Steric Size (van der Waals radius) | ~2.0 Å | ~2.7 Å |

| Bond Dissociation Energy (C-X) | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol mdpi.com |

This comparative data highlights that the substitution of a methyl group with a trifluoromethyl group is not a trivial change. It fundamentally alters the electronic nature, lipophilicity, and steric environment of the molecule, which in turn dictates its reactivity and potential applications.

Future Research Directions and Unexplored Reactivity

Novel Catalytic Systems for Enantioselective Transformations

The presence of a stereogenic center in 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol underscores the importance of enantioselective synthesis. While methods for the asymmetric reduction of the corresponding ketone exist, future research will likely focus on developing novel catalytic systems that can achieve high enantioselectivity in various transformations.

One promising avenue is the use of chiral catalysts for the direct enantioselective alkynylation of benzaldehyde (B42025) with a trifluoromethyl-containing alkyne. This would provide a more direct and atom-economical route to enantioenriched this compound. Research in this area could explore the use of chiral zinc, copper, or titanium-based catalysts, which have shown success in similar transformations.

Furthermore, the development of catalytic systems for the dynamic kinetic resolution of racemic this compound would be highly valuable. This could involve enzyme-catalyzed acylation or transition-metal-catalyzed isomerization/racemization coupled with an enantioselective reaction. The goal would be to convert the entire racemic mixture into a single enantiomer of a desired product.

Future work could also draw inspiration from the development of chiral iodoarene catalysts for enantioselective fluorofunctionalizations of alkenes. nih.govnih.gov Adapting such systems to the alkyne functionality in this compound could open up new pathways for asymmetric synthesis.

Exploration of New Bond-Forming Reactions

The trifluoromethylated propargyl alcohol scaffold is ripe for the exploration of new bond-forming reactions, leading to a diverse array of fluorinated compounds. The alkyne moiety can participate in a variety of transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and hydrofunctionalization reactions.

A key area for future research is the enantioselective [2+2] cycloaddition of the alkyne with various alkenes to form highly functionalized cyclobutenes. nsf.gov The development of new cobalt or other earth-abundant metal catalysts could enable the synthesis of a broad range of chiral cyclobutene (B1205218) derivatives with high enantioselectivity. nsf.gov These products can then serve as versatile intermediates for the synthesis of complex cyclobutanes and other cyclic systems. nsf.gov

The development of novel hydrofunctionalization reactions represents another exciting frontier. This could include the catalytic asymmetric hydroamination, hydroalkoxylation, or hydrocarboxylation of the alkyne to introduce new functional groups at the internal carbon of the original triple bond. Such reactions would provide access to a wide range of trifluoromethyl-containing allylic alcohols and their derivatives with high regio- and enantioselectivity.

Furthermore, leveraging the reactivity of the hydroxyl group in concert with the alkyne could lead to innovative tandem reactions. For instance, an intramolecular cyclization triggered by an initial reaction at the alkyne could provide rapid access to complex heterocyclic structures.

Development of Sustainable Synthetic Methodologies

Future research will increasingly prioritize the development of sustainable synthetic methodologies for the preparation and transformation of this compound. This aligns with the growing demand for greener chemical processes in both academia and industry.

A primary focus will be the replacement of stoichiometric reagents with catalytic alternatives. For example, developing catalytic methods for the trifluoromethylation step in the synthesis of the precursor alkyne would be a significant advancement over traditional stoichiometric trifluoromethylating agents.

The use of more environmentally benign solvents, such as water, supercritical carbon dioxide, or bio-based solvents, should be explored for reactions involving this compound. Additionally, the development of solvent-free reaction conditions would be highly desirable.

Biocatalysis offers another avenue for sustainable synthesis. The use of enzymes, either as isolated proteins or in whole-cell systems, for the enantioselective synthesis or transformation of this compound could offer high selectivity under mild reaction conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity for accelerating research and development. thieme-connect.delabmanager.com Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up. thieme-connect.denih.gov

The synthesis of related propargylic alcohols has been successfully demonstrated in flow systems. thieme-connect.de For instance, the synthesis of 4-cyclopropyl-2-(2,5-dichlorophenyl)-1,1,1-trifluorobut-3-yn-2-ol was achieved using a flow setup, highlighting the feasibility of this approach for similar compounds. thieme-connect.de Future work could focus on developing a continuous flow process for the synthesis of this compound itself.

Furthermore, flow chemistry platforms can be coupled with in-line purification and analysis techniques, enabling high-throughput screening of reaction conditions and catalysts. labmanager.com This would be particularly beneficial for optimizing the novel catalytic systems and bond-forming reactions discussed in the preceding sections. Automated synthesis platforms can be programmed to perform multiple reaction steps sequentially, facilitating the rapid generation of libraries of compounds derived from this compound for biological screening or materials science applications. labmanager.com

Q & A

Q. What are the common synthetic routes for 4,4,4-trifluoro-1-phenylbut-2-yn-1-ol, and how are they optimized for yield and purity?

The compound is typically synthesized via oxidation of propargylic alcohols using reagents like pyridinium chlorochromate (PCC) or MnO₂. A key precursor, 4,4,4-trifluorobut-2-yn-1-one, can be prepared from trifluoromethyl-substituted propargyl alcohols . Optimization involves controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF). Purity is assessed via GC-MS or HPLC, with yields ranging from 60–85% depending on substrate steric hindrance .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Critical for confirming the trifluoromethyl group (δ ≈ -60 to -70 ppm).

- ¹H NMR : The propargylic proton appears as a triplet (J ≈ 2–3 Hz) near δ 4.5–5.0 ppm.

- IR Spectroscopy : The hydroxyl stretch (3300–3500 cm⁻¹) and alkyne C≡C stretch (2100–2260 cm⁻¹) are diagnostic. X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities, though disorder in the trifluoromethyl group may require refinement adjustments .

Q. How does the trifluoromethyl group influence the compound’s reactivity in organic transformations?

The strong electron-withdrawing effect of the CF₃ group polarizes the alkyne, enhancing its electrophilicity in Michael additions or cycloadditions. This facilitates reactions with nucleophiles (e.g., amines or thiols) to form heterocycles. Steric bulk from the CF₃ group can also dictate regioselectivity in multi-step syntheses .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or crystallographic refinement for this compound?

Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational barriers in the CF₃ group. Use variable-temperature NMR to confirm. For crystallographic disorder (common in flexible CF₃ moieties), SHELXL’s PART instruction partitions occupancy to model alternative conformers . Cross-validation with DFT-calculated structures (e.g., Gaussian or ORCA) ensures accuracy .

Q. How can reaction conditions be optimized for enantioselective synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) can induce enantioselectivity. Kinetic resolution via lipase-mediated acylations (e.g., Candida antarctica Lipase B) achieves >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak columns) or Mosher ester analysis .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., click chemistry or C–H activation)?

Density Functional Theory (DFT) calculates transition-state energies for alkyne-azide cycloadditions, revealing steric effects from the phenyl and CF₃ groups. Molecular docking (AutoDock Vina) predicts binding affinities in biological assays. Solvent effects are modeled using COSMO-RS .

Q. How do steric vs. electronic effects dominate in regioselective heterocycle formation?

In Michael additions, the CF₃ group’s electron-withdrawing effect directs nucleophiles to the β-position of the alkyne. Steric hindrance from the phenyl ring can suppress competing pathways. Experimental design should vary nucleophile bulk (e.g., aniline vs. tert-butylamine) and track outcomes via LC-MS .

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling this compound?

Use fume hoods and nitrile gloves due to potential skin/eye irritation. Avoid peroxides by storing under inert gas (Ar/N₂). Degradation studies (TGA/DSC) identify hazardous byproducts (e.g., HF gas above 150°C) .

Q. How can researchers address reproducibility challenges in multi-step syntheses?

Document reaction parameters (e.g., stirring rate, exact stoichiometry) and use internal standards (e.g., 1,3,5-trimethoxybenzene for GC). Share raw spectral data via repositories (e.g., Zenodo) for peer validation .

Q. What ethical frameworks apply to publishing conflicting data on this compound’s bioactivity?

Disclose all negative results and contradictory spectra in supplementary materials. Cite prior work transparently (APA or ACS style) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.